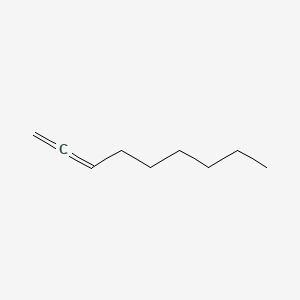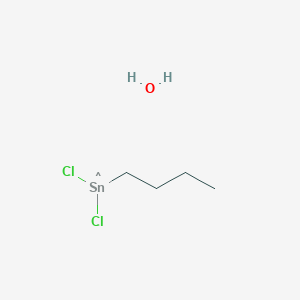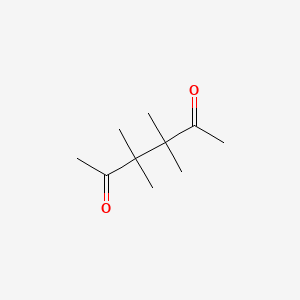
3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione is a heterocyclic compound with the molecular formula C₅H₇NO₂S₂. It belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds under mild conditions and yields the desired thiazolidine derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolidines .
Aplicaciones Científicas De Investigación
3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparación Con Compuestos Similares
- 2-Thioxo-3-ethyl-1,3-thiazolidin-4,5-dione
- 3-Ethyl-2-thioxo-thiazolidine-4,5-dione
- Ethyl-2-thioxothiazolidine-4,5-dione
Comparison: While these compounds share a similar thiazolidine core, 3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its enhanced pharmacological activity and stability make it a preferred choice for various applications .
Propiedades
Número CAS |
21468-41-7 |
|---|---|
Fórmula molecular |
C5H5NO2S2 |
Peso molecular |
175.2 g/mol |
Nombre IUPAC |
3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione |
InChI |
InChI=1S/C5H5NO2S2/c1-2-6-3(7)4(8)10-5(6)9/h2H2,1H3 |
Clave InChI |
VFYQZLIAKSSPOS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=O)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)






![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)





